Carbonylcyanide-4-trichloromethoxyphenylhydrazone

Description

Carbonylcyanide-4-trichloromethoxyphenylhydrazone is a chemical compound known for its role as a mitochondrial uncoupler. It disrupts the proton gradient across the mitochondrial membrane, thereby inhibiting oxidative phosphorylation. This compound is widely used in scientific research to study mitochondrial function and bioenergetics.

Properties

IUPAC Name |

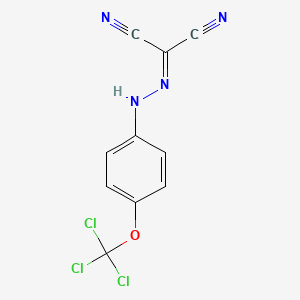

2-[[4-(trichloromethoxy)phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYAXFLLPAEGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(C#N)C#N)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175991 | |

| Record name | Carbonylcyanide-4-trichloromethoxyphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21609-11-0 | |

| Record name | Carbonylcyanide-4-trichloromethoxyphenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021609110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonylcyanide-4-trichloromethoxyphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Carbonylcyanide-4-trichloromethoxyphenylhydrazone typically involves the reaction of 4-trichloromethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide to yield the final product. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Carbonylcyanide-4-trichloromethoxyphenylhydrazone undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.

Reduction: Reduction reactions can modify the hydrazone group, but these are also rare.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethoxy group. Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbonylcyanide-4-trichloromethoxyphenylhydrazone is extensively used in scientific research:

Chemistry: It is used to study the effects of mitochondrial uncoupling on various biochemical pathways.

Biology: Researchers use it to investigate mitochondrial function, apoptosis, and cellular metabolism.

Industry: The compound is used in the development of bioenergetic assays and as a tool in drug discovery.

Mechanism of Action

The primary mechanism of action of Carbonylcyanide-4-trichloromethoxyphenylhydrazone is its ability to act as a protonophore. It transports protons across the mitochondrial membrane, dissipating the proton gradient and inhibiting ATP synthesis. This leads to increased oxygen consumption and heat production. The molecular targets include the mitochondrial membrane and various components of the electron transport chain.

Comparison with Similar Compounds

Carbonylcyanide-4-trichloromethoxyphenylhydrazone is unique compared to other mitochondrial uncouplers due to its specific chemical structure and potency. Similar compounds include:

- Carbonylcyanide-4-trifluoromethoxyphenylhydrazone

- Carbonylcyanide-3-chlorophenylhydrazone

- 2,4-Dinitrophenol These compounds also act as mitochondrial uncouplers but differ in their chemical properties, potency, and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.